molecular formula C24H28N4O4 B2460167 N-(3,4-dimethoxyphenethyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide CAS No. 946343-83-5

N-(3,4-dimethoxyphenethyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide

Número de catálogo B2460167
Número CAS: 946343-83-5
Peso molecular: 436.512
Clave InChI: UFTKHHIIQDQVCN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,4-dimethoxyphenethyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide, also known as DIPT, is a novel synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DIPT is a piperidine-based compound that has been synthesized through a series of chemical reactions.

Aplicaciones Científicas De Investigación

PARP-1 Inhibitors for Cancer Therapy

N-1-substituted indazole-3-carboxamide derivatives, related to the structure of N-(3,4-dimethoxyphenethyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide, have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). These compounds, designed through a structure-based strategy, have shown significant activity against PARP-1, a key enzyme involved in DNA repair processes. The inhibition of PARP-1 is a promising therapeutic strategy for the treatment of cancers with defective DNA repair mechanisms, such as BRCA1 and BRCA2 mutant cancers. Notably, one compound demonstrated protective action against diabetes induced by streptozotocin in rats, highlighting potential therapeutic benefits beyond oncology (Patel et al., 2012).

CB1 Cannabinoid Receptor Antagonists

The molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a compound structurally similar to N-(3,4-dimethoxyphenethyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide, with the CB1 cannabinoid receptor has been extensively studied. This research has contributed to the development of a unified pharmacophore model for CB1 receptor ligands and provided insights into the steric and electrostatic requirements for CB1 receptor binding and antagonism. This knowledge is crucial for the design of new therapeutic agents targeting the CB1 receptor, which is involved in various physiological and pathological processes (Shim et al., 2002).

Anti-Inflammatory and Analgesic Agents

Research into novel heterocyclic compounds derived from visnaginone and khellinone, which share a common structural motif with N-(3,4-dimethoxyphenethyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide, has identified several new compounds with significant anti-inflammatory and analgesic activities. These studies have opened new avenues for the development of therapeutic agents targeting inflammation and pain, showcasing the versatility of this chemical scaffold in medicinal chemistry (Abu‐Hashem et al., 2020).

Skeletal Muscle Sodium Channel Blockers

Conformationally restricted analogues of tocainide, incorporating elements of the structure of N-(3,4-dimethoxyphenethyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide, have been designed and synthesized as potent blockers of voltage-gated skeletal muscle sodium channels. These compounds represent a promising new class of antimyotonic agents, potentially offering new treatments for myotonia and related neuromuscular disorders (Catalano et al., 2008).

Propiedades

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-31-20-8-7-16(15-21(20)32-2)9-12-25-23(29)17-10-13-28(14-11-17)24(30)22-18-5-3-4-6-19(18)26-27-22/h3-8,15,17H,9-14H2,1-2H3,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTKHHIIQDQVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.